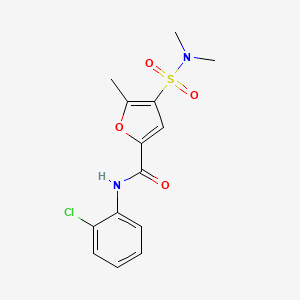

N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

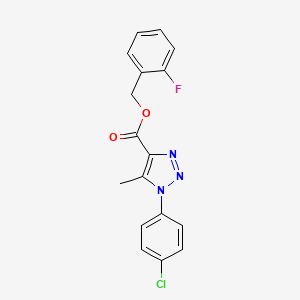

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, with the final step involving a reaction between triazole ester and ethylene diamine under specific conditions to yield an 88% product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from amines and 4-chloropyridine-2-carboxylic acid methyl ester, which was prepared from 2-pyridine-carboxylic acid through chlorination and esterification . These methods suggest that the synthesis of the compound would likely involve a multi-step process, possibly starting with a chlorinated aromatic compound and involving amide bond formation.

Molecular Structure Analysis

The molecular structure of related compounds shows significant intramolecular hydrogen bonding, as seen in N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, which is stabilized by such interactions . This suggests that the compound may also exhibit intramolecular hydrogen bonding, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

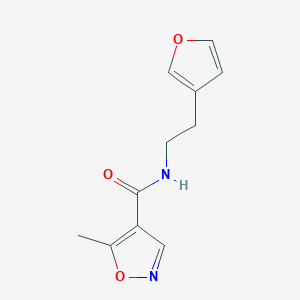

The related compounds synthesized in the papers have been used as precursors for further chemical transformations. For example, Schiff bases were synthesized from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes by reacting with various substituted aryl aldehydes . This indicates that the compound may also be amenable to reactions with aldehydes to form Schiff bases or other derivatives, expanding its chemical versatility.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide" are not directly reported, the properties of structurally similar compounds can provide some insights. The related compounds were characterized using techniques such as IR, 1H NMR, and mass spectrometry . These techniques would likely be applicable to the compound for determining its purity, molecular structure, and molecular weight. Additionally, the antimicrobial activity of some synthesized compounds was evaluated , suggesting that the compound could also be assessed for potential biological activities.

科学的研究の応用

Synthesis and Characterization

Several studies focus on the synthesis and characterization of chemical compounds with similar structures, providing insights into methodologies that could be applicable to N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide:

- A research conducted by Threadgill et al. (1991) explored the synthesis of a series of nitrothiophenes as radiosensitizers and bioreductively activated cytotoxins, highlighting synthetic routes that may be relevant for similar compounds (Threadgill et al., 1991).

- Akbari et al. (2008) synthesized new tetrahydropyrimidine derivatives and evaluated their potential as biological agents, providing a foundation for the synthesis and bioactivity assessment of related structures (Akbari et al., 2008).

Potential Biological Activities

Research on compounds with structural similarities to this compound has explored their potential biological activities:

- Studies by Limban et al. (2011) on thiourea derivatives, including those with chlorophenyl substituents, demonstrated significant antimicrobial and antibiofilm properties against various bacterial strains, suggesting potential applications in developing novel antimicrobial agents (Limban et al., 2011).

- Uddin et al. (2020) synthesized and characterized Schiff bases, evaluating their anticancer activity. This research indicates that structurally similar compounds could exhibit notable biological effects and have potential in cancer treatment (Uddin et al., 2020).

Safety and Hazards

N,N-Dimethylsulfamoyl chloride, a potential reagent in the synthesis of N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide, has several hazard statements associated with it. It is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Carc. 1B, Eye Dam. 1, Skin Corr. 1B .

特性

IUPAC Name |

N-(2-chlorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S/c1-9-13(22(19,20)17(2)3)8-12(21-9)14(18)16-11-7-5-4-6-10(11)15/h4-8H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPPANSTUAPIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)